Xanthoangelol E is a bioactive compound belonging to the class of chalcones, which are characterized by a specific chemical structure that includes a phenyl group and an α,β-unsaturated carbonyl moiety. This compound is primarily derived from the plant Angelica keiskei, commonly known as "Ashitaba," which has been recognized for its various medicinal properties. Xanthoangelol E has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research.
Xanthoangelol E is classified as a flavonoid, specifically a geranylated chalcone. It is isolated from the aerial parts of Angelica keiskei, which is traditionally used in herbal medicine. The extraction process typically involves maceration with solvents like methanol, followed by chromatographic techniques for purification . The compound is noted for its diverse biological activities, including anti-ulcer and antibacterial effects .
The synthesis of Xanthoangelol E can be achieved through several methods, with the Claisen-Schmidt condensation being the most traditional approach. This method involves the reaction of an aromatic aldehyde with an acetophenone derivative under basic conditions to form the chalcone structure. Recent advancements have introduced greener synthesis techniques, such as microwave-assisted methods and solvent-free reactions using solid catalysts .
For instance, one synthetic route involves the use of citral dimethyl acetal and ketones in pyridine under reflux conditions, followed by alkylation and amination steps to yield various derivatives . The purity of synthesized compounds is typically verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The molecular formula of Xanthoangelol E is , indicating it contains 20 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms. The compound features a distinctive chalcone backbone, characterized by its conjugated double bond system that contributes to its biological activity. The structural data can be elucidated through spectroscopic techniques such as UV-Vis, infrared (IR), and NMR spectroscopy, which provide insights into functional groups and molecular conformation .
Xanthoangelol E participates in various chemical reactions typical of chalcones. These include nucleophilic additions to the carbonyl group, leading to the formation of more complex structures. Additionally, it can undergo oxidation reactions to form flavonoid derivatives or polymerization under certain conditions. The reactivity profile of Xanthoangelol E makes it a candidate for further derivatization aimed at enhancing its pharmacological properties .
The mechanism of action of Xanthoangelol E involves multiple pathways. It has been shown to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators . Furthermore, studies suggest that Xanthoangelol E induces apoptosis in cancer cells through caspase-1 activation, highlighting its potential as an anticancer agent . This dual action on inflammation and cancer cell viability underscores its therapeutic promise.
Xanthoangelol E exhibits several notable physical properties:
Chemically, it is stable under standard laboratory conditions but may undergo degradation when exposed to extreme pH or light. Its reactivity with nucleophiles makes it suitable for various synthetic applications .
Xanthoangelol E has diverse applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5